molecular formula C43H53N9O8S2 B10846160 Ac-[CFWKYC]-NH2

Ac-[CFWKYC]-NH2

Cat. No.: B10846160
M. Wt: 888.1 g/mol
InChI Key: UHSPHALTSYXFRP-PCRAMSICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The peptide Ac-[CFWKYC]-NH2, a synthetic cyclic hexapeptide, is hypothesized to adopt a β-sheet or α-helical secondary structure based on its sequence (Cys-Phe-Trp-Lys-Tyr-Cys). Cyclic peptides like this often exhibit constrained conformations, enhancing stability and receptor-binding specificity.

Properties

Molecular Formula

C43H53N9O8S2

Molecular Weight

888.1 g/mol

IUPAC Name

(4R,7R,10S,13S,16S,19R)-19-acetamido-10-(4-aminobutyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C43H53N9O8S2/c1-25(53)47-37-24-62-61-23-36(38(45)55)52-41(58)34(20-27-14-16-29(54)17-15-27)49-39(56)32(13-7-8-18-44)48-42(59)35(21-28-22-46-31-12-6-5-11-30(28)31)51-40(57)33(50-43(37)60)19-26-9-3-2-4-10-26/h2-6,9-12,14-17,22,32-37,46,54H,7-8,13,18-21,23-24,44H2,1H3,(H2,45,55)(H,47,53)(H,48,59)(H,49,56)(H,50,60)(H,51,57)(H,52,58)/t32-,33-,34+,35-,36-,37-/m0/s1

InChI Key

UHSPHALTSYXFRP-PCRAMSICSA-N

Isomeric SMILES

CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N

Canonical SMILES

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Hydrophobic Properties

Peptides with alternating hydrophobic and charged residues, such as Ac-(FKFE)₂-NH₂ and Ac-WKFEFKFE-NH₂, serve as useful comparators. These peptides form β-sheet bilayer nanoribbons, with hydrophobicity influenced by aromatic residues (e.g., Phe, Trp) .

Table 1: Hydrophobicity (Retention Time) and Structural Features

Peptide Retention Time (min) Key Residues Morphology (Width)
Ac-(FKFE)₂-NH₂ 12.50 Phe, Lys, Glu Helical nanoribbons (~8 nm)
Ac-WKFEFKFE-NH₂ 12.68 Trp, Phe, Glu Twisted nanoribbons (5.3 nm)
Ac-(WKFE)₂-NH₂ 12.65 Trp, Lys, Phe, Glu Flat nanotapes (7.3 nm)
Ac-(BipKFE)₂-NH₂ 13.68 Biphenyl, Lys, Glu N/A
Ac-[Cys⁴,Cys¹⁰]-α-MSH(4-10)-NH₂ N/A Cys, His, Phe Cyclic, receptor-targeting

Key Findings :

  • Substitutions with bulkier residues (e.g., biphenyl, Bip) increase hydrophobicity (retention time: 13.68 min for Ac-(BipKFE)₂-NH₂ vs. 12.50 min for Ac-(FKFE)₂-NH₂) .
  • Trp-containing peptides (e.g., Ac-WKFEFKFE-NH₂) exhibit twisted nanoribbons, while Phe-rich analogs form flat tapes, highlighting the role of residue packing in morphology .
Self-Assembly and Morphology

The presence of aromatic residues (Phe, Trp) promotes fibril formation through π-π stacking. For example:

  • Ac-(FKFE)₂-NH₂ and Ac-WKFEFKFE-NH₂ form similar helical nanoribbons (~8 nm width), but Trp variants also produce thinner, twisted structures (5.3 nm) .
  • Ac-(WKFE)₂-NH₂ self-assembles into a mix of twisted ribbons and flat nanotapes, suggesting that Trp’s indole ring influences side-chain packing and fibril polymorphism .

Table 2: Functional Comparison of Cyclic Peptides

Peptide Target Key Feature Activity
Ac-[CNGRC]-NH₂ CD13, integrins Labile thioether bond Dual tumor targeting
Ac-[Cys⁴,Cys¹⁰]-α-MSH(4-10)-NH₂ Melanocortin receptors Disulfide bridge Enhanced receptor potency
Ac-(1,5-cyclo)-[KAAAD]-NH₂ Model α-helix Side-chain cyclization Water-stable helical structure

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.